molecular formula C7H12N2O2 B562628 Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 105169-46-8

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B562628
CAS No.: 105169-46-8
M. Wt: 156.185
InChI Key: YWQUJLFJDKOKGC-UHFFFAOYSA-N
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Description

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can influence neurotransmission and has potential implications for treating neurodegenerative diseases. Additionally, the compound exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in inflammation and apoptosis . It also affects the expression of genes related to oxidative stress response and cellular defense mechanisms . These effects suggest that the compound could be useful in developing therapies for inflammatory and oxidative stress-related conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . This mechanism is similar to that of certain drugs used to treat Alzheimer’s disease. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, such as the cytoplasm and nucleus . The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of chalcones with aminoguanidine hydrochloride under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound often employs high-yielding, scalable methods such as the use of palladium-catalyzed reactions. These methods ensure the efficient production of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazolones.

    Reduction: Reduction reactions can convert it into pyrazolidines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazolones, pyrazolidines, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

propyl 4,5-dihydro-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-5-11-7(10)6-3-4-8-9-6/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQUJLFJDKOKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=NNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665166
Record name Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105169-46-8
Record name Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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